molecular formula C15H13N3O3S B4909288 methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate

methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate

Cat. No.: B4909288
M. Wt: 315.3 g/mol
InChI Key: HNIKMQATULUHFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate typically involves the reaction of phenothiazine-10-carboxylic acid with hydrazine and methyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its diverse biological activities.

    Phenothiazine-10-carboxylic acid: A precursor in the synthesis of methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate.

    Methyl hydrazinecarboxylate: Another related compound used in similar synthetic routes.

Uniqueness

This compound is unique due to its specific structure, which combines the phenothiazine core with a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl N-(phenothiazine-10-carbonylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(20)17-16-14(19)18-10-6-2-4-8-12(10)22-13-9-5-3-7-11(13)18/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIKMQATULUHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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